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Compound of Interest

Compound Name: 4-(Benzylthio)phenol

Cat. No.: B1276876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
As a Senior Application Scientist, my experience underscores the critical importance of a

comprehensive understanding of a molecule's physicochemical properties for its successful

application in research and drug development. This guide deviates from rigid templates to

provide a focused and practical understanding of 4-(Benzylthio)phenol, a molecule with latent

potential in medicinal chemistry. Our exploration is grounded in established scientific principles,

ensuring that the presented data and protocols are both accurate and reproducible.

Chemical Identity and Molecular Structure
4-(Benzylthio)phenol, also known as 4-(benzylsulfanyl)phenol or 4-hydroxyphenyl benzyl

sulfide, is an organic compound featuring a phenol ring substituted at the para position with a

benzylthio group. This unique combination of a hydroxyl group and a thioether linkage imparts

a specific set of electronic and steric characteristics that are pivotal to its reactivity and potential

biological activity.

Molecular Formula: C₁₃H₁₂OS[1]

Molecular Weight: 216.3 g/mol [1]

CAS Number: 30519-03-0[1]
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Structure:

Caption: Molecular structure of 4-(Benzylthio)phenol.

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its

application in experimental settings. While specific experimental data for 4-(Benzylthio)phenol
is not widely published, we can infer certain characteristics based on its structural analogues

and the functional groups present.
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Property Value/Information Source

Molecular Formula C₁₃H₁₂OS [1]

Molecular Weight 216.3 g/mol [1]

CAS Number 30519-03-0 [1]

Appearance

Likely a solid at room

temperature, given the

properties of similar aromatic

sulfides and phenols.

Inferred

Melting Point

Data not available. For

comparison, the related

compound benzyl phenyl

sulfide has a melting point of

40-44 °C.[2]

Boiling Point Data not available.

Solubility

Expected to be soluble in

organic solvents such as

ethanol and diethyl ether.[3] Its

solubility in water is likely to be

low due to the presence of two

aromatic rings.

[3]

pKa (Phenolic OH)

Data not available. The pKa of

phenol is approximately 9.98.

The electron-donating nature

of the benzylthio group might

slightly increase the pKa

compared to phenol.

Inferred

Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of a

molecule. While a comprehensive public database of spectra for 4-(Benzylthio)phenol is not

readily available, the expected spectral features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both the phenol and benzyl rings, a singlet for the methylene (-CH₂-) protons, and

a broad singlet for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons

will be influenced by the electron-donating effects of the hydroxyl and thioether groups.

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a

different chemical environment. The carbon attached to the hydroxyl group will appear

downfield, and the carbons of the benzyl group will have characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic

hydroxyl group.[4] Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹,

and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹

region.[4]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (216.3 g/mol ). Common

fragmentation patterns would involve cleavage of the benzyl-sulfur bond and fragmentation

of the aromatic rings.

Synthesis and Reactivity
Synthesis
A common and logical route to synthesize 4-(Benzylthio)phenol involves the nucleophilic

substitution of a suitable starting material with a benzylthiolate or a 4-mercaptophenoxide. A

plausible synthetic approach is the reaction of 4-mercaptophenol with benzyl chloride in the

presence of a base.

Experimental Protocol: Synthesis of 4-(Benzylthio)phenol

Dissolution: Dissolve 4-mercaptophenol (1 equivalent) in a suitable solvent such as ethanol

or DMF.

Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate (1.1

equivalents), to the solution and stir until the 4-mercaptophenol is fully deprotonated to form

the corresponding thiophenoxide.
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Nucleophilic Attack: Slowly add benzyl chloride (1 equivalent) to the reaction mixture.

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the

reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture into water and extract the product with

an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Caption: General workflow for the synthesis of 4-(Benzylthio)phenol.

Reactivity
The reactivity of 4-(Benzylthio)phenol is dictated by its three key structural components: the

phenolic hydroxyl group, the aromatic ring, and the thioether linkage.

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to

form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various

reactions, such as ether and ester formation. The hydroxyl group also activates the aromatic

ring towards electrophilic substitution.

Aromatic Ring: The phenol ring is electron-rich and susceptible to electrophilic aromatic

substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The

hydroxyl group is an ortho-, para-directing activator.

Thioether Linkage: The sulfur atom in the thioether linkage is nucleophilic and can be

oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. The benzyl-sulfur

bond can also be cleaved under certain reductive conditions.

Applications in Research and Drug Development
While specific applications of 4-(Benzylthio)phenol are not extensively documented, its

structural motifs are present in various biologically active molecules. Phenolic compounds are

known for their antioxidant, anti-inflammatory, and antimicrobial properties. The benzylthio
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moiety can also contribute to biological activity and can be found in a range of

pharmaceuticals.

The structure of 4-(Benzylthio)phenol makes it an interesting scaffold for medicinal chemistry.

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial

for binding to biological targets.[5] The lipophilic character of the benzyl group can enhance

membrane permeability.

Potential Research Applications:

Scaffold for Novel Drug Candidates: It can serve as a starting material for the synthesis of

more complex molecules with potential therapeutic applications, such as enzyme inhibitors

or receptor antagonists.

Structure-Activity Relationship (SAR) Studies: As a fragment in SAR studies to understand

the contribution of the benzylthio and phenol moieties to the biological activity of larger

molecules.

Caption: Role of 4-(Benzylthio)phenol in a drug discovery workflow.

Safety and Handling
Specific toxicity data for 4-(Benzylthio)phenol is not readily available. However, based on the

properties of related compounds such as phenol and benzyl-containing compounds, it should

be handled with care in a laboratory setting. Phenols are known to be skin and eye irritants.

General Handling Precautions:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or

vapors.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Store in a cool, dry, and well-ventilated place away from oxidizing agents.
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Conclusion
4-(Benzylthio)phenol is a molecule with interesting structural features that suggest its

potential as a building block in medicinal chemistry and materials science. While

comprehensive data on its physicochemical properties and biological activity are currently

limited, this guide provides a foundational understanding based on its chemical structure and

the properties of related compounds. Further research to fully characterize this molecule is

warranted and could unveil novel applications in drug discovery and other scientific fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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